4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-20-8-9-21(16(24)15(20)23)17(25)18-6-7-22-12(2)11-13(19-22)14-5-4-10-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQADSIXOHURJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. Starting materials might include thiophene derivatives, pyrazole precursors, and ethyl piperazine carboxamide intermediates. A common synthetic route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene substituent and the dioxopiperazine moiety. The reactions are typically carried out under controlled conditions using catalysts and reagents such as base, acid, or transition metal catalysts to facilitate the desired transformations.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of flow chemistry, continuous processing, and automated synthesis techniques. Quality control measures like chromatography and spectroscopy are employed to monitor and verify the compound's structure and purity.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide involves multi-step reactions, primarily focusing on:
Table 1: Core Reaction Pathways
Piperazine Carboxamide Formation
The 2,3-dioxopiperazine ring is functionalized via ethyl chloroformate-mediated acylation (Figure 1). Nucleophilic attack by the ethylamine side chain at the carbonyl carbon forms the carboxamide bond .
Reaction Scheme :
Table 2: Reactivity of Key Functional Groups
Table 3: Stability Under Controlled Conditions
Key Research Findings
- Microwave-Assisted Synthesis : Reduced reaction time (≤30 min) for pyrazole-thiophene intermediates compared to conventional methods .
- Hydrogen Bond Networks : Intramolecular N–H···O bonds stabilize the crystal lattice, confirmed by XRD , .
- Bioactivity Correlation : The thiophene-pyrazole motif enhances π-π stacking in drug-receptor interactions , .
Table 4: Spectral Characterization Data
Table 5: Synthetic Yield Optimization
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | EtOH | 80 | 62 |
| 2 | Acetic acid | CH₃COOH | 120 | 88 |
| 3 | DMAP | DCM | 25 | 74 |
| Data adapted from , . |
Scientific Research Applications
Chemistry: : In organic chemistry, this compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure makes it a valuable intermediate in developing new catalysts and reaction pathways.
Biology: : In biological research, it can serve as a molecular probe or ligand in studying enzyme activities, receptor binding, and other biochemical processes.
Medicine: : Its structural elements suggest potential as a pharmacophore, and researchers investigate its derivatives for their therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: : In various industrial applications, it can be used in the development of advanced materials, specialty chemicals, and agrochemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: : The compound’s mechanism of action can vary depending on its application. For example, in medicinal chemistry, it may interact with specific protein targets, modulating their activity through binding or inhibiting specific biochemical pathways.
Molecular Targets and Pathways Involved: : Depending on its structure, it may target enzymes, receptors, or nucleic acids. The pyrazole and thiophene moieties can be crucial for binding interactions, while the dioxopiperazine core may confer stability and specificity to the molecule’s action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below, emphasizing substituent variations, synthesis routes, and molecular properties.
Key Observations:
Heterocyclic Substituents: The thiophen-2-yl group in the target compound contrasts with the pyridin-4-yl analog . Thiophene’s sulfur atom increases electron-richness and metabolic resistance compared to pyridine’s nitrogen, which may enhance binding to hydrophobic pockets . In Example 62 , thiophene is integrated into a chromenone scaffold via Suzuki coupling, demonstrating its versatility in cross-coupling reactions.
Rotigotine’s synthesis involves sequential alkylation and oxidation, highlighting the importance of regioselectivity in complex heterocycles .
Pharmacological Implications: While direct activity data are absent, the 2,3-dioxopiperazine core is structurally similar to diketopiperazine derivatives, which exhibit protease inhibition and CNS activity .
Biological Activity
The compound 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The key steps include:
- Formation of the Pyrazole Ring : The initial reaction typically involves the condensation of thiophene derivatives with hydrazines to form pyrazoles.
- Piperazine Derivation : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Final Functionalization : The final carboxamide group is introduced through acylation reactions.
The biological activity of the compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have indicated that derivatives containing pyrazole and thiophene moieties exhibit significant antiproliferative activity against various cancer cell lines. This is often mediated through the induction of apoptosis and cell cycle arrest.
- Antiviral Properties : Some pyrazole derivatives have shown inhibitory effects on viral enzymes, suggesting potential applications in antiviral therapy. For instance, compounds similar in structure have been reported to inhibit NS2B-NS3 protease, critical for viral replication .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Activity :
- Antiviral Activity :
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can the synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclocondensation reactions. Key steps include:
- Hydrazide Formation : React 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form a pyrazole intermediate .
- Piperazine Ring Construction : Use urea or thiourea in cyclocondensation reactions with hydrazide derivatives under controlled pH (e.g., K₂CO₃ in DMF) to form the 2,3-dioxopiperazine core .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC and confirm structure with -NMR .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- -NMR and -NMR : Assign peaks to confirm the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 2.5–3.2 ppm for methyl groups), and piperazine (δ 3.5–4.5 ppm) moieties .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) in the carboxamide and pyrazole groups .
- Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ expected for C₂₂H₂₈N₆O₃S: 465.19 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the thiophene (e.g., halogenation), pyrazole (e.g., methyl → ethyl), or piperazine (e.g., sulfonamide substitution) groups. Compare IC₅₀ values in enzyme inhibition assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains. Validate with mutagenesis studies .
- In Vivo Efficacy : Test lead compounds in rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity (e.g., liver enzyme assays) .
Q. How should researchers address contradictions in pharmacological data, such as variable NO release profiles observed in related compounds?
Methodological Answer:
- Control Reaction Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO vs. aqueous buffer) during NO release assays, as these factors influence diazeniumdiolate stability .
- Redox Environment : Quantify intracellular glutathione levels, which may quench NO via thiol-mediated pathways. Use inhibitors like buthionine sulfoximine to isolate compound-specific effects .
- Data Normalization : Express NO release as a function of molar concentration rather than weight/volume to account for molecular weight differences between analogs .
Q. What computational strategies can predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of the piperazine-thiophene moiety in hydrophobic pockets (e.g., using GROMACS) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict affinity for GPCRs or ion channels .
- Fragment-Based Screening : Dock fragments (e.g., pyrazole or thiophene alone) to identify auxiliary binding sites, then optimize via scaffold hybridization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
